The Alkaloid Enigma of Cannabis: A Technical Guide to the Structure Elucidation and Spectral Profile of Cannabisativine
The Alkaloid Enigma of Cannabis: A Technical Guide to the Structure Elucidation and Spectral Profile of Cannabisativine
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation and spectral characteristics of Cannabisativine, a unique spermidine alkaloid isolated from Cannabis sativa L. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource on this lesser-known cannabis constituent.
Introduction
While the pharmacological landscape of Cannabis sativa L. is dominated by cannabinoids, the plant's chemical diversity extends to other classes of compounds, including alkaloids. Among these, Cannabisativine stands out as a spermidine alkaloid, first isolated in 1975 from the roots of a Mexican variant of the plant.[1] Its discovery opened a new chapter in cannabis research, highlighting the presence of complex nitrogenous compounds alongside the more extensively studied cannabinoids. The structure of Cannabisativine was definitively established through single-crystal X-ray crystallography.[2] This guide synthesizes the available information on its structure, the methods for its isolation, and its spectral properties.
Structure Elucidation
The molecular structure of Cannabisativine was determined to be a novel spermidine alkaloid.[1] The definitive three-dimensional arrangement of the atoms was established through X-ray crystallography, a powerful technique for determining the absolute configuration of crystalline molecules.
Molecular Formula: C₂₁H₃₉N₃O₃
IUPAC Name: (13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one
The structure features a macrocyclic lactam ring incorporating a spermidine moiety, a unique feature that distinguishes it from the more common cannabinoids.
Experimental Protocols
Isolation of Cannabisativine
The initial isolation of Cannabisativine was performed from an ethanolic extract of the roots of a Mexican variant of Cannabis sativa L.[1] A subsequent isolation was also reported from the leaves and stems of a Thai variant. The general procedure involves the following steps:
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Extraction: The dried and powdered plant material (roots, leaves, and stems) is subjected to exhaustive extraction with ethanol.
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Acid-Base Partitioning: The ethanolic extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic compounds.
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Chromatography: The crude alkaloid fraction is then subjected to a series of chromatographic separations.
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Column Chromatography: Initial purification is typically carried out on a silica gel column.
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Thin-Layer Chromatography (TLC): Further separation and purification are achieved using preparative TLC.
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Crystallization: The purified Cannabisativine is crystallized from an appropriate solvent to yield the pure compound for structural analysis.
Spectral Data
Detailed spectral data for Cannabisativine is not extensively available in publicly accessible literature. The primary structure elucidation relied heavily on X-ray crystallography. However, based on the known structure and general characteristics of similar alkaloids, the expected spectral features are outlined below.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For Cannabisativine (C₂₁H₃₉N₃O₃), the expected nominal molecular weight is 381 g/mol .
| Analysis Type | Expected Data |
| Molecular Ion (M+) | m/z 381 |
| High-Resolution MS | Provides the exact mass, confirming the molecular formula. |
| Fragmentation Pattern | Characteristic losses of water, alkyl chains, and portions of the spermidine moiety would be expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
The proton NMR spectrum would be complex, showing signals for:
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Aliphatic protons in the macrocyclic ring and the heptyl side chain.
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Protons adjacent to nitrogen and oxygen atoms, which would appear at lower field.
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Amide and hydroxyl protons, which are typically broad and may be exchangeable with D₂O.
The carbon NMR spectrum would show 21 distinct signals corresponding to each carbon atom in the molecule. Key expected chemical shifts include:
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) in lactam | ~170-180 |
| Alkene (C=C) | ~120-140 |
| Carbons attached to Nitrogen | ~40-60 |
| Carbons attached to Oxygen | ~60-80 |
| Aliphatic Carbons | ~10-40 |
Infrared (IR) Spectroscopy
The IR spectrum would reveal the presence of key functional groups in Cannabisativine.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H (hydroxyl) | Broad, ~3200-3600 |
| N-H (amine/amide) | ~3300-3500 |
| C-H (aliphatic) | ~2850-2960 |
| C=O (amide I band) | ~1630-1680 |
| C=C (alkene) | ~1640-1680 |
| C-N | ~1000-1250 |
| C-O | ~1050-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to the electronic transitions within the molecule. The primary chromophore is the α,β-unsaturated lactam system.
| Chromophore | Expected λmax (nm) |
| α,β-unsaturated amide | ~200-250 |
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of Cannabisativine are limited. However, spermidine alkaloids as a class are known to exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial properties. The biological activities of Cannabisativine are an area ripe for future investigation.
Conclusion
Cannabisativine represents an intriguing and understudied component of the Cannabis sativa phytochemistry. Its unique macrocyclic spermidine alkaloid structure sets it apart from the well-known cannabinoids. While its initial structure elucidation by X-ray crystallography was a significant finding, a comprehensive public database of its spectral and pharmacological properties is still lacking. This guide provides a foundational summary of the current knowledge and highlights the need for further research to fully characterize this fascinating natural product and unlock its potential therapeutic applications.
